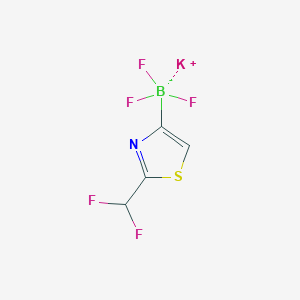
Potassium (2-(difluoromethyl)thiazol-4-YL)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium [2-(difluoromethyl)-1,3-thiazol-4-yl]trifluoroboranuide is a chemical compound with the molecular formula C(_4)H(_2)BF(_5)NSK. It is a member of the potassium organotrifluoroborate family, known for their stability and versatility in various chemical reactions . This compound is particularly notable for its applications in synthetic chemistry, where it serves as a valuable reagent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium [2-(difluoromethyl)-1,3-thiazol-4-yl]trifluoroboranuide typically involves the reaction of 2-(difluoromethyl)-1,3-thiazole with potassium trifluoroborate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and at a specific temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified through crystallization or other suitable methods to achieve the required quality for various applications .
化学反応の分析
Types of Reactions
Potassium [2-(difluoromethyl)-1,3-thiazol-4-yl]trifluoroboranuide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylthiazole derivatives, while reduction can produce various reduced thiazole compounds .
科学的研究の応用
Potassium [2-(difluoromethyl)-1,3-thiazol-4-yl]trifluoroboranuide has a wide range of scientific research applications:
作用機序
The mechanism by which potassium [2-(difluoromethyl)-1,3-thiazol-4-yl]trifluoroboranuide exerts its effects involves its ability to participate in various chemical reactions. The compound interacts with molecular targets through its trifluoroborate group, which can form stable bonds with other molecules. This interaction facilitates the formation of new chemical bonds and the modification of existing ones, leading to the desired chemical transformations .
類似化合物との比較
Similar Compounds
- Potassium trifluoroborate
- Potassium difluoromethyltrifluoroborate
- Potassium thiazolyltrifluoroborate
Uniqueness
Potassium [2-(difluoromethyl)-1,3-thiazol-4-yl]trifluoroboranuide is unique due to its specific combination of a difluoromethyl group and a thiazole ring, which imparts distinct chemical properties. This uniqueness makes it particularly valuable in synthetic chemistry and various research applications .
特性
分子式 |
C4H2BF5KNS |
|---|---|
分子量 |
241.04 g/mol |
IUPAC名 |
potassium;[2-(difluoromethyl)-1,3-thiazol-4-yl]-trifluoroboranuide |
InChI |
InChI=1S/C4H2BF5NS.K/c6-3(7)4-11-2(1-12-4)5(8,9)10;/h1,3H;/q-1;+1 |
InChIキー |
FPHMNHINBZYUDK-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=CSC(=N1)C(F)F)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



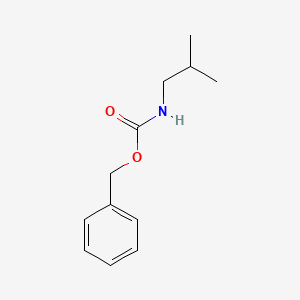
![(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B13568471.png)
![4-[(2,6-Dioxo-3-piperidinyl)amino]benzeneacetic acid](/img/structure/B13568484.png)
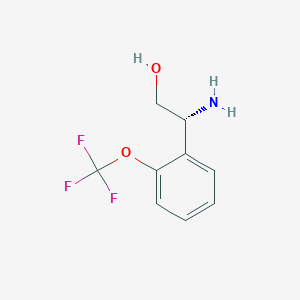
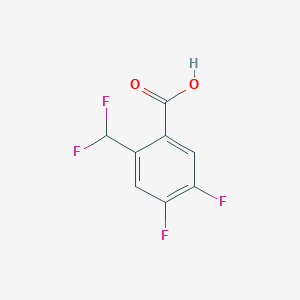
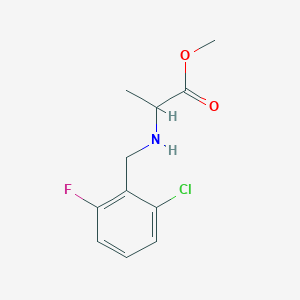

![2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran](/img/structure/B13568525.png)
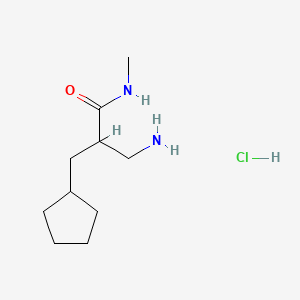
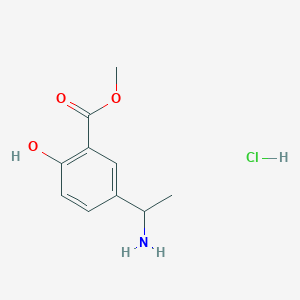

![Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride](/img/structure/B13568550.png)
![5h,6h,7h,8h-Pyrido[4,3-c]pyridazine](/img/structure/B13568551.png)
